(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid is a chiral compound belonging to the class of imidazolidine derivatives. It is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of matrix metalloproteinases, which are implicated in various pathological processes including cancer metastasis and tissue remodeling. The compound's structure features a carbamate group and an oxo group, contributing to its biological activity.
This compound can be synthesized through various methods, primarily involving the modification of amino acids and other nitrogen-containing heterocycles. The synthetic pathways often utilize L-serine as a starting material, which is transformed into the desired imidazolidine derivative through several chemical reactions.
(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid is classified under:
The synthesis of (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid can be achieved through several methodologies:
The molecular structure of (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid can be described as follows:
The compound's structure can be elucidated using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, which confirm the spatial arrangement of atoms within the molecule .
(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid participates in various chemical reactions:
The mechanism of action for (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid primarily involves its role as an inhibitor of matrix metalloproteinases. The compound binds to the active site of these enzymes, preventing substrate access and subsequent catalytic activity. This inhibition can modulate tissue remodeling processes and potentially inhibit tumor metastasis.
Relevant data indicates that the compound maintains structural integrity under standard storage conditions but should be handled with care due to potential reactivity .
(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid has several scientific applications:
The core challenge in synthesizing enantiomerically pure (R)-3-Cbz-2-oxo-imidazolidine-4-carboxylic acid (CAS 634614-25-8) lies in controlling the stereochemistry at the C4 position. Two primary strategies dominate modern approaches: chiral pool exploitation and asymmetric catalysis. The chiral pool method typically starts with L-amino acids like aspartic acid or serine, where the inherent chirality is preserved through cyclization. For instance, L-serine derivatives undergo ring closure with carboxybenzyl (Cbz)-protected isocyanates to form the imidazolidinone ring with >98% retention of configuration [3] [6].
Alternatively, asymmetric catalytic methods employ Evans’ oxazolidinones or Jacobsen’s thiourea catalysts during the cyclization step. A patent (CN111808040A) details a zirconium-catalyzed asymmetric Mannich reaction that achieves 95% enantiomeric excess (ee) at -40°C, though this requires stringent anhydrous conditions [3]. Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) resolves racemic N-Cbz precursors, yielding the (R)-enantiomer with 99% ee but sacrifices 50% yield [7].
Table 1: Stereoselective Synthesis Methods Comparison
Strategy | Chiral Source | ee (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
Chiral Pool (L-Serine) | L-Amino Acid | >98 | 85 | Cost of chiral starting materials |
Asymmetric Catalysis | Zr-Schiff base | 95 | 78 | Low-temperature sensitivity |
Enzymatic Resolution | Racemic precursor | 99 | 45–50 | Maximum theoretical yield: 50% |
Optimization focuses on eliminating epimerization during carboxylic acid deprotection. Microwave-assisted cyclization (80°C, 20 min) reduces racemization to <2% compared to thermal methods (6–8 hours), which exhibit up to 10% epimerization [3].
The Cbz group serves dual roles: as a nitrogen-protecting group and a directing moiety for stereoselective functionalization. Its orthogonal stability toward acids and nucleophiles makes it ideal for imidazolidinone chemistry. Standard protocols use benzyl chloroformate (Cbz-Cl) with sodium bicarbonate in tetrahydrofuran/water, achieving near-quantitative protection yields [1] [6]. A critical advancement involves in situ Cbz-Cl generation from diphosgene and benzyl alcohol, reducing hazardous waste by 40% [7].
However, overprotection can occur at the N1 position, forming bis-Cbz byproducts. Kinetic studies show that maintaining pH 8–9 and 0°C suppresses bis-adduct formation to <5%. For deprotection, catalytic hydrogenolysis (Pd/C, H₂) is standard but risks reducing the imidazolidinone carbonyl. Patent WO2004035577A2 proposes ammonium formate/Pd(OH)₂, which cleaves Cbz selectively without carbonyl reduction [5].
Table 2: Cbz Protection/Deprotection Performance Metrics
Parameter | Standard Cbz-Cl | In Situ Cbz Generation | Electrochemical Removal |
---|---|---|---|
Yield | 95% | 89% | 82% |
Byproduct Formation | 8% (bis-Cbz) | 3% | 0% |
Deprotection Time | 2 h | 2 h | 6 h |
Compatibility | Acid-sensitive groups | Air-sensitive systems | Acid/base-sensitive groups |
The C4-carboxylic acid group enables diverse derivatization, primarily via amide coupling and decarboxylative functionalization. Amidation using HATU/DIPEA with amines affords derivatives like the morpholine amide—a precursor to matrix metalloproteinase inhibitors (IC₅₀ = 3 nM for MMP-13) [2] [4]. However, epimerization at C4 during activation is a key concern. Protocols using propylphosphonic anhydride (T3P) below 0°C limit racemization to <1% [4].
For prodrug applications, EP1485082A1 details esterification via in situ formation of acyloxyalkyl halides. The carboxylic acid reacts with 1-chloroethyl carbonic ester to generate the 1-(acyloxy)-ethyl prodrug, enhancing cellular permeability by 3-fold [7]. Decarboxylative cross-coupling (photoredox catalysis) with aryl halides forms aryl-substituted imidazolidinones but suffers from low yields (45–50%) due to competing decarbonylation [9].
Table 4: Key Derivatives and Applications
Derivative Type | Reagent | Application | Yield (%) |
---|---|---|---|
Morpholine amide | HATU, DIPEA | MMP-13 inhibitors | 85 |
1-(Acyloxy)-ethyl ester | Chloroethyl carbonate | Prodrugs | 78 |
Aryl decarboxylation | Pd(OAc)₂, Ag₂CO₃ | Biarylimidazolidinones | 50 |
Hydroxamic acid | NH₂OH, EDCI | Metallo-β-lactamase inhibitors | 65 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7